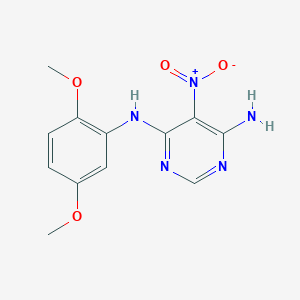

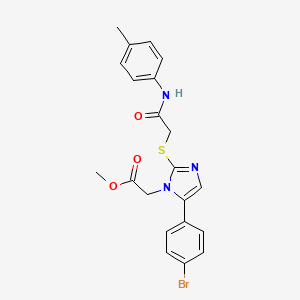

N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It seems to contain a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound “2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride” was synthesized from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting it with hexamine .

科学的研究の応用

Pyrimidine N-oxides and Their Oxidation

Research on pyrimidine N-oxides, specifically focusing on the oxidation of 5-nitrosopyrimidine-4, 6-diamine, reveals the formation of compounds such as 4, 6-diamino-5-nitropyrimidin-2-ol, 5-nitropyrimidine- 4, 6-diamine, and 5-nitropyrimidine-4, 6-diamine 1, 3-dioxide. These findings contribute to the understanding of pyrimidine chemistry and its potential applications in various fields, including pharmaceuticals and material science (Cowden & Jacobson, 1980).

Antiproliferative Activity of Pyrimidine Derivatives

The synthesis and evaluation of 2,6-diamino-9-benzyl-9-deazapurine and related compounds have shown significant antiproliferative activity on various cell lines, including CCRF-CEM, HL-60, HeLa S3, and L1210. This highlights the potential therapeutic applications of pyrimidine derivatives in cancer treatment (Otmar et al., 2004).

Hydrogen Bonding in Nitroaniline Analogues

Studies on hydrogen bonding in nitroaniline analogues, specifically in 2-amino-4,6-dimethoxy-5-nitropyrimidine, have elucidated the formation of sheets built from alternating rings. This research provides insights into the molecular structures and interactions of nitropyrimidine derivatives, which can have implications in the design of new materials and pharmaceutical compounds (Glidewell et al., 2003).

Rhenium(I) Polypyridine Complexes as Phosphorescent Sensors

The development of rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety for the detection of nitric oxide (NO) showcases the potential of these complexes as phosphorescent sensors. These findings could lead to advances in the development of diagnostic tools and sensors in biomedical applications (Choi et al., 2013).

Ring Transformation in Pyrimidinones

Research on the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one has demonstrated its reactivity with carbonyl compounds, leading to the formation of 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines. These transformations highlight the versatility of pyrimidinones in synthetic chemistry, with potential applications in drug development and material science (Nishiwaki et al., 2003).

特性

IUPAC Name |

4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEUEUHNRYVEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

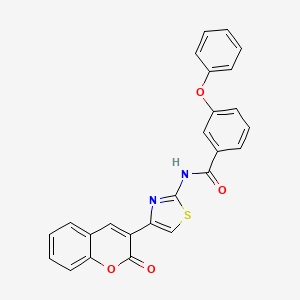

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)

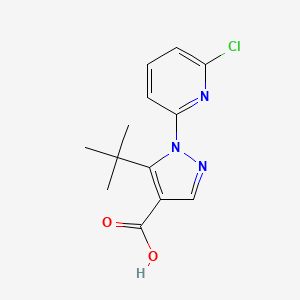

![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)

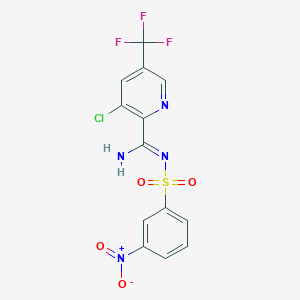

![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)

![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)